1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone
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Overview
Description
1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the morpholinylcarbonyl group: This step often involves the use of a coupling reagent to attach the morpholinylcarbonyl group to the pyridinone core.
Attachment of the dioxaborolan group: This is typically done through a borylation reaction, using a boron-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Pyridinone: shares similarities with other pyridinone derivatives and boron-containing compounds.
Other pyridinone derivatives: These compounds often have similar core structures but differ in their functional groups, leading to different properties and applications.
Boron-containing compounds: These compounds are known for their unique reactivity and are used in various chemical transformations.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C22H29BN4O5 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-methyl-3-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C22H29BN4O5/c1-21(2)22(3,4)32-23(31-21)16-12-17(20(29)26(5)14-16)25-18-7-6-15(13-24-18)19(28)27-8-10-30-11-9-27/h6-7,12-14H,8-11H2,1-5H3,(H,24,25) |
InChI Key |
APYSBGYPROTMCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)C(=O)N4CCOCC4)C |
Origin of Product |
United States |
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